(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
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Description
(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a useful research compound. Its molecular formula is C22H15Cl2N5O5 and its molecular weight is 500.29. The purity is usually 95%.
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Biological Activity
The compound (E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C19H16Cl2N4O3 with a molecular weight of approximately 445.7 g/mol. It features a complex structure that includes a pyrazole ring, cyano group, and nitro-substituted benzodioxin moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
- Cell Cycle Modulation : It has been shown to affect cell cycle progression in cancer cells, potentially inducing apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may serve as a lead in the development of new anticancer therapies.
Anti-inflammatory Activity
In vitro and in vivo studies have indicated that this compound exhibits anti-inflammatory properties. For instance:
- Inhibition of Pro-inflammatory Cytokines : The compound reduced levels of TNF-alpha and IL-6 in cell culture models.
- Comparison with Standard Drugs : In animal models, it showed greater efficacy than indomethacin in reducing inflammation (69.56% inhibition vs. 66.24% inhibition for indomethacin) .
Comparative Studies
When compared to other pyrazole derivatives, this compound stands out due to its unique substitution pattern which enhances its biological activity.
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Anticancer | 3.25 |
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | Antitumor | 26 |
(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol] | Current Compound | 1.88 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF7 Cell Line : The compound was tested for its ability to induce apoptosis and inhibit growth in breast cancer cells, showing promising results with an IC50 value significantly lower than many existing treatments.
- Inflammation Model in Rats : In an induced inflammation model, the compound demonstrated potent anti-inflammatory effects comparable to established drugs, suggesting its potential as a therapeutic agent.
Properties
IUPAC Name |
(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N5O5/c1-12-16(21(24)28(27-12)15-4-2-3-14(23)8-15)7-13(11-25)22(30)26-17-9-19-20(34-6-5-33-19)10-18(17)29(31)32/h2-4,7-10H,5-6H2,1H3,(H,26,30)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSMFOHIXAZGJE-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)Cl)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)Cl)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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